Spermine(HBBH)
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Overview
Description
Spermine is a naturally occurring polyamine involved in cellular metabolism. It is found in all eukaryotic cells and is essential for cell growth. The compound is derived from the amino acid ornithine and is known for its role in stabilizing the helical structure of nucleic acids, particularly in viruses . Spermine is also recognized for its characteristic odor, which is often associated with semen .
Mechanism of Action
Target of Action
Spermine, a biogenic polyamine, is associated with nucleic acids and is thought to stabilize their helical structure . It often acts as an essential growth factor in some bacterial species . In the context of cancer, it has been found to interact with the androgen receptor (AR) signaling pathway, inhibiting both full-length androgen receptor (AR-FL) and androgen receptor splice variant 7 (AR-V7) signaling .
Mode of Action
Spermine is derived from spermidine by spermine synthase . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . This protective role against oxidative damage is crucial for cell survival. Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation . In the context of antibacterial activity, spermine has been found to exhibit a membrane-active mode of action .
Biochemical Pathways
Spermine biosynthesis is accomplished via two main pathways. The enzyme arginase converts arginine into ornithine, which is then transformed into putrescine by the enzyme, ornithine decarboxylase. Putrescine is a precursor of spermine . Spermine has been shown to enhance antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and create tolerance for drought-induced oxidative stress .
Pharmacokinetics
Pharmacokinetic data regarding spermine remains limited. Instead, spermidine supplementation significantly increased spermine levels in the plasma . This suggests that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation .
Result of Action
Spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . It has been shown to protect plants from a variety of environmental insults . In the context of cancer, spermine has been found to inhibit the growth of castration-resistant prostate cancer cells and downregulate AR-FL and AR-V7 signaling .
Action Environment
Environmental factors can influence the action of spermine. For instance, in the fungus Fusarium graminearum, deletion of the spermidine biosynthesis gene caused increased sensitivity to various stresses . In another study, spermine was found to exert a dose-dependent inhibition effect on the growth of Escherichia coli, Salmonella enterica serovar, and S. aureus .
Biochemical Analysis
Biochemical Properties
Spermine interacts with a variety of enzymes, proteins, and other biomolecules. It is known to regulate the activity of NMDA (N-methyl-D-aspartate) receptors and certain kinds of ion channels . Spermine can directly bind to the FERM and SH2 domains of JAK1 to impair JAK1-cytokine receptor interaction, thus broadly suppressing JAK1 phosphorylation triggered by cytokines IFN-I, IFN-II, interleukin (IL)-2, and IL-6 .
Cellular Effects
Spermine has significant effects on various types of cells and cellular processes. It is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses. It functions as an intracellular free radical scavenger to protect DNA from free radical attack . Spermine also restrains JAK1-mediated type I/II cytokine signaling .
Molecular Mechanism
Spermine exerts its effects at the molecular level through various mechanisms. It directly binds to the FERM and SH2 domains of JAK1, impairing JAK1-cytokine receptor interaction and suppressing JAK1 phosphorylation triggered by cytokines . This interaction with JAK1 suggests that Spermine may play a role in modulating immune responses.
Temporal Effects in Laboratory Settings
The effects of Spermine on cells can change over time. For instance, Spermine induces shrinkage and then compaction of DNA molecules at low and high concentrations, respectively
Dosage Effects in Animal Models
The effects of Spermine can vary with different dosages in animal models. For instance, supplementation of cells with exogenous Spermine decreases matrix mineralization in a dose-dependent manner . More comprehensive studies are needed to fully understand the dosage effects of Spermine in various animal models.
Metabolic Pathways
Spermine is involved in several metabolic pathways. It is synthesized from the amino acid ornithine and is an essential growth factor in some bacteria . The polyamine metabolic pathway is closely interconnected with hormones and signaling molecules involved in generating various stress responses .
Transport and Distribution
Spermine is transported into the mitochondrial matrix by an electrophoretic mechanism driven by the negative electrical membrane potential . The presence of phosphate increases Spermine uptake by reducing ΔpH and enhancing ΔΨ
Subcellular Localization
It is known that Spermine is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermine is synthesized from spermidine through the action of the enzyme spermine synthase. The process involves the addition of an aminopropyl group to spermidine . The synthetic route typically starts with the decarboxylation of ornithine to produce putrescine, which is then converted to spermidine before finally being transformed into spermine .
Industrial Production Methods
Industrial production of spermine involves the fermentation of specific bacterial strains that can produce polyamines. The process is optimized to ensure high yields and purity of the compound. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and crystallization, to isolate spermine .
Chemical Reactions Analysis
Types of Reactions
Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with aldehydes and ketones to form Schiff bases. Additionally, spermine can be oxidized by enzymes such as spermine oxidase, leading to the formation of hydrogen peroxide and other reactive oxygen species .
Common Reagents and Conditions
Common reagents used in reactions involving spermine include aldehydes, ketones, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the polyamine structure .
Major Products
The major products formed from the reactions of spermine include Schiff bases, amides, and various oxidized derivatives. These products are often studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Spermine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Spermidine: Another polyamine that is a precursor to spermine.
Putrescine: A diamine that is a precursor to both spermidine and spermine.
Cadaverine: A diamine similar to putrescine but with a different structure.
Uniqueness of Spermine
Spermine is unique due to its ability to stabilize nucleic acid structures and its role as a free radical scavenger. Its longer chain length compared to spermidine allows it to interact more effectively with nucleic acids and other cellular components .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[3-aminopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23(15-9-11-21)13-7-8-14-24(16-10-12-22)18(26)28-20(4,5)6/h7-16,21-22H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSUKFQJCFUOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN(CCCN)C(=O)OC(C)(C)C)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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